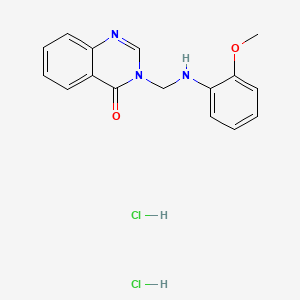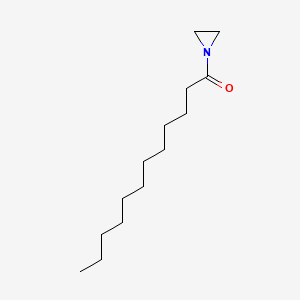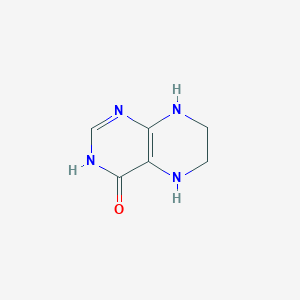
5,6,7,8-Tetrahydro-4(1H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-4(1H)-pteridinone is a heterocyclic organic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4(1H)-pteridinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with formic acid under reflux conditions can yield this compound. Another method involves the use of multi-component reactions, which are known for their efficiency and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridinone derivatives.
Reduction: Reduction reactions can yield tetrahydropteridines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have significant biological activities .
科学的研究の応用
5,6,7,8-Tetrahydro-4(1H)-pteridinone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved in these mechanisms are often related to the metabolism of folic acid and other pteridine derivatives .
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydroquinoline
- 5,6,7,8-Tetrahydro-4H-chromene
- 5,6,7,8-Tetrahydro-4H-pyran
Uniqueness
5,6,7,8-Tetrahydro-4(1H)-pteridinone is unique due to its specific pteridine ring structure, which imparts distinct biological activities. Unlike other similar compounds, it has a higher affinity for certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .
特性
CAS番号 |
49539-13-1 |
|---|---|
分子式 |
C6H8N4O |
分子量 |
152.15 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H8N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11) |
InChIキー |
YMYLCENGLBCRLP-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(N1)C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


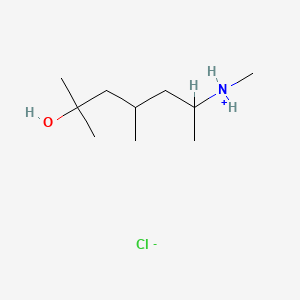
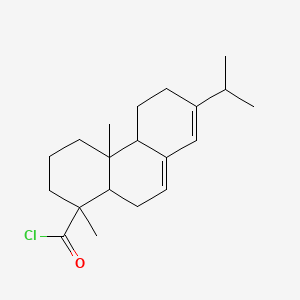

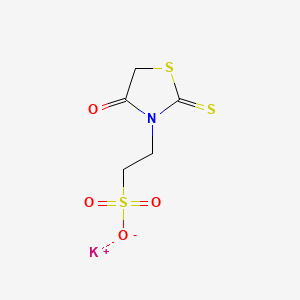
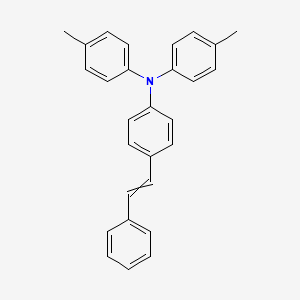
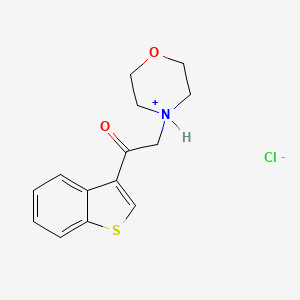
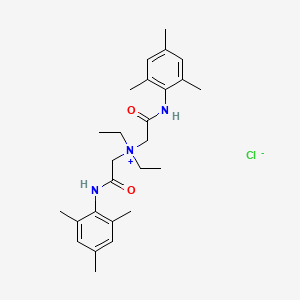

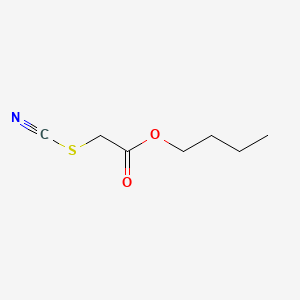
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
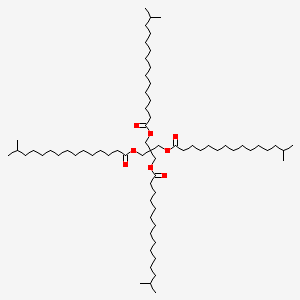
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
